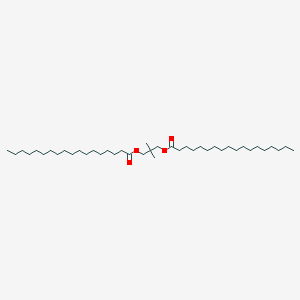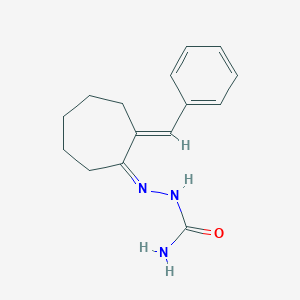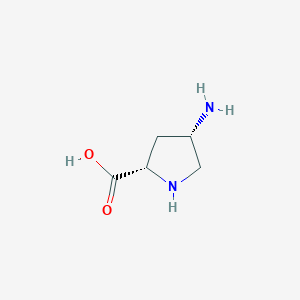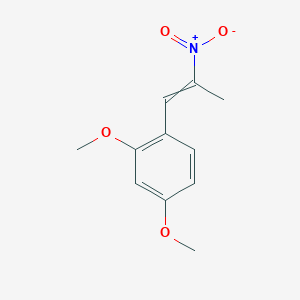
Octadecanoic acid, 2,2-dimethyl-1,3-propanediyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octadecanoic acid, 2,2-dimethyl-1,3-propanediyl ester, also known as dimethyl adipate, is a colorless, odorless liquid that is commonly used in chemical synthesis. This compound has a wide range of applications in various fields, including the pharmaceutical, cosmetic, and polymer industries.
Mecanismo De Acción
The mechanism of action of Octadecanoic acid, 2,2-dimethyl-1,3-propanediyl ester adipate is not well understood. However, it is believed that it acts as a plasticizer by reducing the intermolecular forces between polymer chains, thus increasing their flexibility. In addition, it has been suggested that Octadecanoic acid, 2,2-dimethyl-1,3-propanediyl ester adipate may act as a surfactant, reducing the surface tension of the polymer and increasing its wettability.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of Octadecanoic acid, 2,2-dimethyl-1,3-propanediyl ester adipate. However, it has been reported to be non-toxic and non-irritating to the skin and eyes. It has also been shown to have low acute toxicity and is not considered to be a carcinogen or mutagen.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Dimethyl adipate has several advantages as a solvent and plasticizer for lab experiments. It has a low toxicity and is easy to handle. It is also readily available and relatively inexpensive. However, it has some limitations. It has a low boiling point and a high vapor pressure, which can make it difficult to handle in certain situations. In addition, it has a low solubility in water, which limits its use as a solvent for hydrophilic compounds.
Direcciones Futuras
There are several future directions for the use of Octadecanoic acid, 2,2-dimethyl-1,3-propanediyl ester adipate in scientific research. One potential application is in the synthesis of biodegradable polymers for use in biomedical applications. Another potential application is in the development of new surfactants and emulsifiers for use in the food and cosmetic industries. In addition, further research is needed to better understand the mechanism of action of Octadecanoic acid, 2,2-dimethyl-1,3-propanediyl ester adipate and its potential applications in various fields.
Conclusion:
In conclusion, Octadecanoic acid, 2,2-dimethyl-1,3-propanediyl ester adipate is a versatile compound that has a wide range of applications in various fields. It is commonly used as a solvent, plasticizer, and intermediate for the synthesis of various compounds. While there is limited information available on its biochemical and physiological effects, it is considered to be non-toxic and non-irritating. Further research is needed to better understand its mechanism of action and potential applications in various fields.
Métodos De Síntesis
Dimethyl adipate can be synthesized through the esterification reaction between adipic acid and methanol. In this reaction, adipic acid and methanol are mixed in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction proceeds at a temperature of around 60-80°C and atmospheric pressure. After the reaction is complete, the mixture is cooled and the Octadecanoic acid, 2,2-dimethyl-1,3-propanediyl ester adipate is separated from the reaction mixture through distillation.
Aplicaciones Científicas De Investigación
Dimethyl adipate has been extensively used in scientific research as a solvent, plasticizer, and intermediate for the synthesis of various compounds. It has been used in the synthesis of biodegradable polymers such as poly(lactic acid) and poly(hydroxyalkanoates). It has also been used as a solvent for the extraction of natural products from plants and microorganisms. In addition, Octadecanoic acid, 2,2-dimethyl-1,3-propanediyl ester adipate has been used as a plasticizer for polyvinyl chloride (PVC) and other polymers.
Propiedades
Número CAS |
15196-51-7 |
|---|---|
Fórmula molecular |
C41H80O4 |
Peso molecular |
637.1 g/mol |
Nombre IUPAC |
(2,2-dimethyl-3-octadecanoyloxypropyl) octadecanoate |
InChI |
InChI=1S/C41H80O4/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-39(42)44-37-41(3,4)38-45-40(43)36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2/h5-38H2,1-4H3 |
Clave InChI |
WZZRCFLIGSUOOC-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(C)(C)COC(=O)CCCCCCCCCCCCCCCCC |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)OCC(C)(C)COC(=O)CCCCCCCCCCCCCCCCC |
Otros números CAS |
15196-51-7 |
Sinónimos |
Dioctadecanoic acid 2,2-dimethyl-1,3-propanediyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















